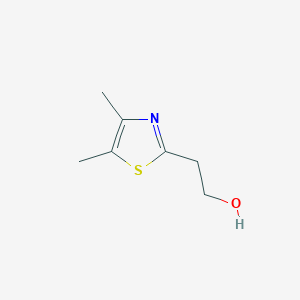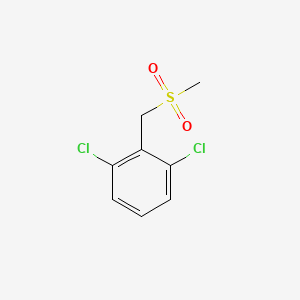![molecular formula C26H21Cl2N3O3S B2575791 methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 321998-46-3](/img/structure/B2575791.png)
methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
The reactivity of compounds similar to the one , like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is utilized in synthesizing a variety of heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and more, demonstrating the compound's value in heterocyclic and dyes synthesis due to its unique reactivity under mild conditions (Gomaa & Ali, 2020).
Cytochrome P450 Inhibition
Research involving cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, may utilize chemical structures related to the query compound. Selective inhibition of CYP isoforms is crucial for deciphering specific enzyme involvements and preventing potential drug-drug interactions. This area underscores the importance of chemical inhibitors in understanding and predicting metabolic pathways in pharmaceutical research (Khojasteh et al., 2011).
Xylan Derivatives for Biopolymer Applications
Chemical modification of xylan into ethers and esters with specific functional properties showcases another research application. Such derivatives can lead to new biopolymers with varied applications, including drug delivery systems, indicating the potential of chemically complex compounds in creating materials with novel properties for biomedical applications (Petzold-Welcke et al., 2014).
Antioxidant Capacity Assays
Compounds with related chemical structures have been used in assays to measure antioxidant capacity, indicating their utility in evaluating the antioxidant potential of various substances. This application is crucial in determining the ability of compounds to neutralize free radicals and prevent oxidative stress, which is linked to numerous diseases (Ilyasov et al., 2020).
Synthesis and Medicinal Applications
Related compounds serve as bioactive precursors in the synthesis of pharmacologically active molecules, demonstrating significant antifungal, antihypertensive, anticancer, and antiviral properties. This highlights the role of complex chemical compounds in the discovery and development of new therapeutic agents (Farooq & Ngaini, 2019).
properties
IUPAC Name |
methyl 2-[4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N3O3S/c1-31-25(35-23-11-7-6-10-20(23)26(32)33-2)21(24(30-31)17-8-4-3-5-9-17)15-29-34-16-18-12-13-19(27)14-22(18)28/h3-15H,16H2,1-2H3/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXMMHGWRTXOPO-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

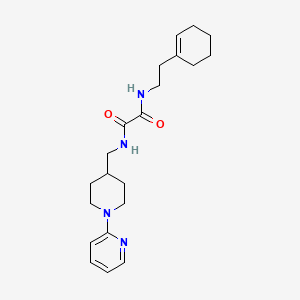
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2575718.png)
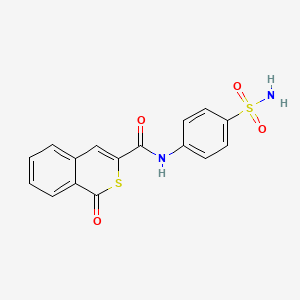
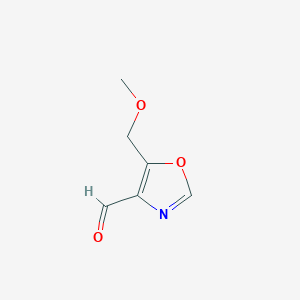
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2575728.png)
